2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide
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Overview
Description
2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of 1,3,4-thiadiazole derivatives makes them valuable in medicinal chemistry and various industrial applications .
Preparation Methods
The synthesis of 2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired 1,3,4-thiadiazole derivative .
Chemical Reactions Analysis
2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide involves the inhibition of key enzymes and disruption of cellular processes. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is a component of nucleic acids. This allows the compound to interfere with DNA replication and inhibit the growth of bacterial and cancer cells . The compound also interacts with various molecular targets, including enzymes involved in cell division and metabolism .
Comparison with Similar Compounds
Similar compounds to 2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide include:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and antifungal properties.
2-Amino-5-methyl-1,3,4-thiadiazole: Exhibits similar biological activities and is used in the synthesis of various pharmaceuticals.
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Another derivative with potent biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
2-[cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-12(2)8-14-4-6-15(7-5-14)13(3)20-16(23)9-22(10-18)17-21-19-11-24-17/h4-7,11-13H,8-9H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXRJIBTAUKNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)NC(=O)CN(C#N)C2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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